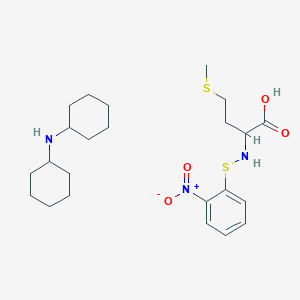

Nps-Met-OH DCHA

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

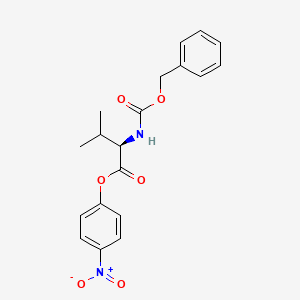

Nps-Met-OH DCHA is a chemical compound with the molecular formula C23H37N3O4S2 . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of Nps-Met-OH DCHA consists of 23 carbon atoms, 37 hydrogen atoms, 3 nitrogen atoms, 4 oxygen atoms, and 2 sulfur atoms . The average mass is 483.688 Da, and the monoisotopic mass is 483.222534 Da .Physical And Chemical Properties Analysis

Nps-Met-OH DCHA has an average mass of 483.688 Da and a monoisotopic mass of 483.222534 Da . More detailed physical and chemical properties are not provided in the available resources.Wissenschaftliche Forschungsanwendungen

Biomedical Research Networks : Dynamic consent, involving a digital communication interface for research participants, is a significant advancement in biomedical research. This technology encrypts sensitive data and allows participant consent preferences to accompany their data when shared with third parties, enhancing transparency and public trust (Kaye et al., 2014).

Nanoparticle Toxicity and Applications : The synthesis and characteristics of nanoparticles, including their applications in biomedicine, are critical in modern nanotechnology. Their use in imaging, drug delivery, and treatments like photodynamic therapy and hyperthermic tumor destruction is notable. However, toxicity remains a significant concern (Sukhanova et al., 2018).

Plant-derived Nanostructures : Plant-derived nanostructures and nanoparticles have applications in health care, cosmetics, biomedical science, and environmental health. Plants offer a cost-effective, sustainable source for nanoparticle production (Mohammadinejad et al., 2016).

Synthesis of Magnetic Nanoparticles : Magnetic nanoparticles have unique properties useful in diagnostics and therapeutics, data recording, energy storage, and catalysis. Their synthesis in the organic phase allows precise control over size, shape, and composition (Wu et al., 2016).

Nanoparticles in Antibacterial Applications : Nanoparticles are increasingly used to target bacteria as an alternative to antibiotics. Their multiple mechanisms of action make it difficult for bacteria to develop resistance (Wang et al., 2017).

Biomedical Applications of Magnetic Nanoparticles : Magnetic nanoparticles are significant in hyperthermia, drug release, and various theranostic applications. Their synthesis and surface functionalization are crucial for biomedical applications (Cardoso et al., 2018).

Nanoparticles in Modern Medicine : Nanoparticles play a crucial role in modern medicine, with applications ranging from imaging to drug delivery. However, they pose unique environmental and toxicity challenges (Joseph et al., 2023).

Eigenschaften

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-4-methylsulfanyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.C11H14N2O4S2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-18-7-6-8(11(14)15)12-19-10-5-3-2-4-9(10)13(16)17/h11-13H,1-10H2;2-5,8,12H,6-7H2,1H3,(H,14,15)/t;8-/m.0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIJKUUBZJLYMEZ-WDBKTSHHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-].C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-].C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H37N3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexylcyclohexanamine;(2S)-4-methylsulfanyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

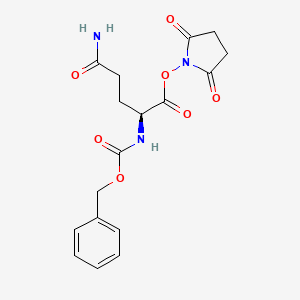

![L-Asparagine, N2-[(phenylmethoxy)carbonyl]-](/img/structure/B612889.png)